![molecular formula C11H18ClNO2 B1478882 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098108-82-6](/img/structure/B1478882.png)
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, also known as 3-Chloro-1-hydroxypropan-2-one (CHP), is a versatile organic compound that has recently gained attention due to its many applications in science and industry. CHP is a cyclic ketone with a unique structure that has a wide range of uses in synthesis and research. This compound has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. CHP has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of compounds related to "3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" involves multi-component reactions that yield heterocyclic compounds with high reactivity and stability. Such compounds are explored for their ability to interact with nucleophiles and in reactions that lead to the formation of various condensed systems, expanding their range of applications (Gein & Pastukhova, 2020).
- Research has demonstrated the generation of structurally diverse libraries through alkylation and ring closure reactions using compounds with similar core structures. This approach allows for the exploration of novel pharmacophores and the development of potential therapeutic agents (Roman, 2013).
Biological Activities and Potential Applications
- Compounds synthesized from pyrrole derivatives have been investigated for their antimicrobial properties. Novel isoxazoline incorporated pyrrole derivatives, for example, have shown promising in vitro antibacterial activity, suggesting their potential as antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
- Another area of interest is the anticonvulsant properties of pyrrolo[1,2-a]benzimidazol-1-one derivatives. Certain derivatives have demonstrated significant anticonvulsant effects, which could inform the development of new antiepileptic medications (Chimirri et al., 2001).
Structural Analysis and Material Science Applications
- X-ray diffraction studies and Hirshfeld surface analysis of pyrrole derivatives provide insights into their molecular structure and intermolecular interactions. Such analyses are crucial for understanding the properties of these compounds and their potential applications in material science and drug design (Ismail et al., 2023).
properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWZFJYSHOUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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